1,2-Naphthoquinone-4-sulfonic acid sodium salt
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Overview
Description
1,2-Naphthoquinone-4-sulfonic acid sodium salt is a chemical compound with the molecular formula C10H5NaO5S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations .
Mechanism of Action
Target of Action
Sodium 1,2-naphthoquinone-4-sulfonate primarily targets amino acids and amines . These biological molecules play crucial roles in various physiological processes, including protein synthesis, neurotransmission, and metabolic regulation.
Mode of Action
The compound interacts with its targets through a colorimetric reaction . This interaction results in the formation of colored products, which can be used for quantitative analytical determinations .
Biochemical Pathways
It’s known that the compound can participate inredox processes , which are fundamental to many biological pathways, including energy production, detoxification, and cell signaling.
Pharmacokinetics
The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its solubility in alcohol and acetone is moderate , indicating potential interactions with organic molecules.
Result of Action
The primary result of Sodium 1,2-naphthoquinone-4-sulfonate’s action is the colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations . This makes it a valuable tool in analytical chemistry, particularly in drug analysis.
Biochemical Analysis
Biochemical Properties
1,2-Naphthoquinone-4-sulfonic acid sodium salt is known to interact with various biomolecules. It is used for the colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations
Cellular Effects
It is known to be used in the characterization of phanerochaete chrysosporium
Molecular Mechanism
It is known to participate in redox processes and can be used as an electrode in electrochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Naphthoquinone-4-sulfonic acid sodium salt can be synthesized through the sulfonation of 1,2-naphthoquinone. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthoquinone ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1,2-naphthoquinone is treated with sulfuric acid or oleum. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and drying processes to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthoquinone-4-sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form naphthohydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Naphthohydroquinone derivatives.
Substitution: Substituted naphthoquinone derivatives with different functional groups.
Scientific Research Applications
1,2-Naphthoquinone-4-sulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the colorimetric determination of amino acids and amines.
Biology: Employed in the characterization of various biological samples, including the study of enzyme activities.
Medicine: Utilized in pharmaceutical preparations for the determination of procaine hydrochloride.
Industry: Acts as an intermediate in the synthesis of carbohydrate-based naphthoquinones, which have potential anticancer properties
Comparison with Similar Compounds
1,2-Naphthoquinone-4-sulfonic acid sodium salt can be compared with other similar compounds such as:
1,4-Naphthoquinone: Another naphthoquinone derivative with different substitution patterns.
2-Hydroxy-1,4-naphthoquinone: Known for its use in dye and pigment industries.
Anthraquinone-2-sulfonic acid sodium salt: Used in similar colorimetric applications but with different structural properties.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific roles .
Properties
CAS No. |
521-24-4 |
---|---|
Molecular Formula |
C10H6NaO5S |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
sodium;3,4-dioxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15); |
InChI Key |
TYGHBVITNSZMPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
521-24-4 |
physical_description |
Yellow solid; [Merck Index] Orange to dark orange powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Related CAS |
2066-93-5 (Parent) |
Synonyms |
3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic Acid Sodium Salt; 3,4-Dihydro-3,4-dioxo- 1-naphthalenesulfonic Acid Sodium Salt; 1,2-Naphthoquinone-4-sodium Sulfonate; 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt; Sodium 1,2-Naphthoquinone-4-sulfonate; |
Origin of Product |
United States |
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